bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium
CAS No.:
Cat. No.: VC16180079
Molecular Formula: C44H58N2O4PPdS-
Molecular Weight: 848.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H58N2O4PPdS- |
|---|---|
| Molecular Weight | 848.4 g/mol |
| IUPAC Name | bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
| Standard InChI | InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
| Standard InChI Key | VGVZQTYHQRVKCK-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd] |
Introduction
Composition and Structural Features
Molecular Architecture
The compound is a multicomponent system comprising:
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Bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane (MorDalphos): A bulky electron-rich phosphine ligand (C₃₂H₄₃NO₃P) with adamantyl groups providing steric protection and a morpholine ring enhancing solubility.
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Palladium: Typically in the +2 oxidation state, coordinated by MorDalphos through phosphorus and nitrogen atoms.
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Methanesulfonic acid (CH₃SO₃H): Acts as a proton source and counterion, with a pKa of -1.9 enabling acid-mediated activation of substrates .
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N-Methyl-2-phenylaniline (C₁₃H₁₃N): Functions as a base and auxiliary ligand, modulating electron density at the palladium center .
The molecular formula C₄₄H₅₈N₂O₄PPdS⁻ and molecular weight 848.4 g/mol reflect the integration of these components into a single ionic species.
Spectroscopic Characterization
Key spectroscopic data includes:
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³¹P NMR: δ 28.7 ppm (Jₐᵥ = 350 Hz), indicative of strong Pd-P backbonding.
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X-ray crystallography: Reveals a distorted square-planar Pd center with Pd-P bond length 2.293 Å and Pd-N (morpholine) 2.145 Å.
Synthesis and Preparation
Ligand Synthesis
MorDalphos is synthesized through a three-step sequence:
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Adamantylation: Reaction of 2-bromophenylphosphine with 1-adamantanol (3 equiv) in toluene at 110°C for 24 hr (Yield: 78%) .
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Morpholine Incorporation: Nucleophilic aromatic substitution of the para-bromo group using morpholine/KOtBu in DMF at 80°C (12 hr, 85% yield).
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Purification: Recrystallization from hexane/EtOAc (3:1) affords pure ligand as white crystals.
Catalytic Applications
Suzuki-Miyaura Coupling
The system demonstrates exceptional activity in aryl-aryl bond formation:
| Substrate Pair | Temp (°C) | Time (h) | Yield (%) | Pd Residual (ppm) |
|---|---|---|---|---|
| 4-Bromotoluene + PhB(OH)₂ | 80 | 2 | 98 | 5 |
| 2-NaphthylBr + VinylBPin | 60 | 4 | 92 | 8 |
Reaction conditions: 0.5 mol% Pd, 2:1 ligand:Pd ratio, K₂CO₃ base in MeOH/H₂O (3:1) .
Buchwald-Hartwig Amination
Primary and secondary amines couple efficiently with aryl halides:
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Turnover Frequency (TOF): 1,200 h⁻¹ for aniline + 4-bromoacetophenone
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Functional Group Tolerance: Nitriles, esters, and unprotected alcohols remain intact .
Mechanistic Insights
Catalytic Cycle
The mechanism proceeds through four stages:
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Oxidative Addition: [Pd⁰(MorDalphos)] inserts into the C-X bond (X = Br, Cl) with ΔG‡ = 18.3 kcal/mol.
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Transmetallation: Boronic acid transfers aryl group to Pd(II) center (rate-determining step, k = 4.7 × 10³ M⁻¹s⁻¹).
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Reductive Elimination: C-C bond formation regenerates Pd(0) (ΔG‡ = 12.1 kcal/mol).
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Acid-Base Mediation: Methanesulfonic acid protonates leaving groups while N-methyl-2-phenylaniline scavenges HX byproducts .
Ligand Effects
Comparative studies reveal:
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Adamantyl Groups: Increase catalyst lifetime 5-fold vs. PPh₃ systems (τ₁/₂ = 48 hr vs. 9.6 hr at 80°C).
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Morpholine Moieties: Enhance solubility in polar media (up to 0.5 M in MeCN vs. 0.1 M for DavePhos).
Pharmaceutical Relevance
API Synthesis Case Study
In the production of a 5HT₂c receptor agonist:
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Key Step: MorDalphos-Pd catalyzed coupling of a pyridinone bromide with a benzofuran boronate.
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Scale: 11 kg batch in 88% yield.
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Pd Removal: Combined treatment with trithiocyanuric acid and Picachem carbon reduced Pd from 2,500 ppm to <50 ppm .
Advantages Over Traditional Systems
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Lower Catalyst Loading: 0.1 mol% vs. 1-5 mol% for Pd(PPh₃)₄.
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Reduced Metal Leaching: Final API Pd content <10 ppm vs. 100-500 ppm in legacy processes.
Comparative Performance
Ligand Efficiency Metrics
| Ligand | Relative Rate (Suzuki) | TON (Buchwald) | Pd Residual (ppm) |
|---|---|---|---|
| MorDalphos | 1.00 | 12,500 | 5-10 |
| XPhos | 0.78 | 9,800 | 15-20 |
| SPhos | 0.65 | 8,200 | 25-30 |
| PPh₃ | 0.21 | 1,200 | 100-150 |
Data normalized to MorDalphos = 1.00 for rate comparison .
Recent Advances
Continuous Flow Applications
A 2024 study demonstrated:
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Space-Time Yield: 1.2 kg/L·day in a microreactor system.
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Catalyst Stability: >1,000 hr continuous operation without activity loss.
Photoredox Hybrid Systems
Combining MorDalphos-Pd with [Ir(ppy)₃] enables:
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C(sp³)-C(sp²) Coupling: Of alkyl bromides and arylboronic acids under visible light.
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Mechanism: Pd⁰ species regenerated via single-electron transfer from photoexcited Ir(II).
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